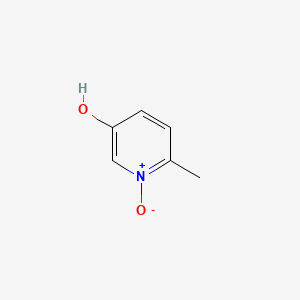

5-Hydroxy-2-methylpyridine 1-oxide

概要

説明

5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide

準備方法

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-hydroxypyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

化学反応の分析

Hydroxylation and Regioselective Functionalization

-

Biotransformation : Whole-cell biocatalysis using Burkholderia sp. MAK1 demonstrates position-specific hydroxylation of pyridine derivatives. For example, 1-ethylpyridin-2-ol undergoes hydroxylation exclusively at the 5-position, forming 1-ethylpyridine-2,5-diol (16 Da mass increase) with no side products . Similarly, 3-(trifluoromethyl)pyridin-2-ol is hydroxylated at the 5-position (46% conversion) .

-

Substrate Specificity : Bulky substituents (e.g., 1-butylpyridin-2-ol) inhibit hydroxylation due to steric hindrance, while electron-withdrawing groups (e.g., -CF₃) slow but do not prevent the reaction .

| Substrate | Product | Conversion (%) | Key Observation |

|---|---|---|---|

| 1-Ethylpyridin-2-ol | 1-Ethylpyridine-2,5-diol | 17 | Single product, 5-hydroxylation |

| 3-(Trifluoromethyl)pyridin-2-ol | 5-Hydroxy-3-(trifluoromethyl)pyridin-2-ol | 46 | Slow reaction due to -CF₃ group |

| 1-Butylpyridin-2-ol | No reaction | 0 | Bulkiness prevents catalysis |

Dimerization and Pigment Formation

-

Spontaneous Dimerization : Pyridine derivatives with adjacent hydroxyl groups (e.g., pyridine-2,6-diol) undergo oxidative dimerization to form blue pigments. This reaction is catalyzed by Burkholderia sp. MAK1, suggesting that 5-hydroxy-2-methylpyridine 1-oxide could dimerize under similar conditions .

-

Mechanism : Hydroxylation at position 3 of pyridine-2,6-diol yields pyridine-2,3,6-triol, which dimerizes via radical coupling .

Synthetic Preparation

The compound is synthesized via sequential oxidation and acetylation:

-

Pyridine N-Oxidation : Pyridine or its derivatives (e.g., 3-picoline) react with hydrogen peroxide in acetic acid at 75°C to form the N-oxide .

-

Acetylation and Hydrolysis : The N-oxide intermediate is treated with acetic anhydride under reflux, followed by hydrochloric acid hydrolysis to yield this compound .

Example :

Reactivity with Electrophiles

-

Methylation : The hydroxyl group at position 5 can be methylated using diazomethane or methyl iodide, forming 5-methoxy derivatives .

-

Coordination Chemistry : The N-oxide and hydroxyl groups act as ligands for transition metals. For example, platinum complexes incorporating 5-hydroxy-2-methylpyridine show protein kinase inhibition at nanomolar concentrations .

Stability and Degradation

-

Thermal Decomposition : Heating above 200°C leads to decomposition, releasing NOₓ gases .

-

Photochemical Reactions : UV exposure induces radical formation, potentially leading to dimerization or ring-opening products .

Biological Interactions

While 5-hydroxy-2-methylpyridine (non-oxide form) exacerbates collagen-induced arthritis in mice , the N-oxide derivative’s biological effects remain understudied. Its enhanced solubility and stability suggest potential pharmacological applications pending further research .

科学的研究の応用

Synthesis and Properties

5-Hydroxy-2-methylpyridine 1-oxide can be synthesized through various methods, including oxidation reactions involving pyridine derivatives. The compound has been identified as a key intermediate in the synthesis of more complex organic molecules. The general formula for its synthesis involves the oxidation of 2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions .

Chemical Properties:

- Molecular Formula: C6H7NO2

- Molecular Weight: 139.13 g/mol

- Appearance: Typically a pale yellow solid

- Solubility: Soluble in organic solvents like ethanol and acetone .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It has been used to synthesize various derivatives and complex compounds, including:

- Pyridinecarbaldehydes: It acts as a starting reagent for synthesizing compounds such as 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .

- Coordination Complexes: It has been utilized in the formation of iron(III) complexes, which exhibit interesting magnetic properties .

Biocatalysis

Recent studies have highlighted the potential of using whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including 5-hydroxy derivatives. This biocatalytic approach allows for the conversion of various pyridinic compounds into their hydroxylated forms, showcasing the compound's utility in biotransformation processes .

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly in relation to its role as a ligand in receptor modulation:

- mGlu5 Receptor Modulation: Research indicates that derivatives of 5-hydroxy-2-methylpyridine can act as positive allosteric modulators (PAMs) at mGlu5 receptors, which are implicated in various neurological functions and disorders . This highlights its potential therapeutic applications in treating conditions such as anxiety and schizophrenia.

Case Study: Oxyfunctionalization via Biocatalysis

In a study involving Burkholderia sp. MAK1, researchers demonstrated that this microorganism could effectively convert pyridinic substrates into their corresponding hydroxylated products, including 5-hydroxy derivatives. The screening process involved over 100 different pyridine derivatives to ascertain their hydroxylation capabilities . This method not only provides an eco-friendly approach to chemical synthesis but also enhances the selectivity and efficiency of producing valuable chemical intermediates.

Case Study: Pharmacological Exploration

A pharmacological study evaluated the effects of compounds derived from 5-hydroxy-2-methylpyridine on mGlu5 receptors. The findings indicated that certain modifications to the base structure could significantly enhance receptor binding affinity and efficacy, suggesting pathways for developing new anxiolytic medications .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex compounds | Used in synthesizing pyridinecarbaldehydes |

| Biocatalysis | Hydroxylation of pyridine derivatives | Utilizes Burkholderia sp. MAK1 for regioselectivity |

| Pharmacological Research | Positive allosteric modulation at mGlu5 | Potential therapeutic applications for neurological disorders |

作用機序

The mechanism of action of 5-Hydroxy-2-methylpyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules. This activation increases the reactivity of nucleophilic parts towards electrophiles, facilitating various chemical reactions. The compound’s interactions with molecular targets and pathways are still under investigation, but it is known to form complexes with metal ions and participate in catalytic processes .

類似化合物との比較

Similar Compounds

- 2-Hydroxy-5-methylpyridine

- 2-Hydroxy-6-methylpyridine

- 5-Methyl-2-pyridone

Uniqueness

5-Hydroxy-2-methylpyridine 1-oxide is unique due to its N-oxide functionality, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. This feature allows it to participate in specific reactions and form unique complexes, making it valuable in various research and industrial applications .

生物活性

5-Hydroxy-2-methylpyridine 1-oxide (C6H7NO2) is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a nitrogen oxide functional group attached to a pyridine ring. Its molecular formula is C6H7NO2, and it is recognized as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry. The compound can undergo several transformations, including oxidation and nucleophilic substitution reactions, which enhance its reactivity and biological activity compared to similar compounds that lack the nitrogen oxide functionality.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit specific enzymes or pathways involved in inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial effects, although more extensive studies are required to confirm these properties and elucidate the mechanisms involved.

- Enzyme Interaction : Interaction studies have shown that this compound can interact with enzymes related to inflammatory processes, suggesting possible therapeutic targets.

The exact mechanism of action for this compound is still under investigation. However, it is believed to exert its biological effects through:

- Enzyme Inhibition : By interacting with specific enzymes involved in inflammatory pathways, the compound may modulate their activity, leading to reduced inflammation .

- Regioselective Oxyfunctionalization : Research has shown that whole cells of Burkholderia sp. MAK1 can convert various pyridine derivatives into their hydroxy derivatives, indicating that microbial biotransformation can play a role in enhancing the biological activity of pyridine compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are some notable findings:

Comparative Analysis with Similar Compounds

In comparing this compound with structurally similar compounds, its unique nitrogen oxide group distinguishes it from other hydroxyl-containing pyridines. This difference potentially enhances its reactivity and biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-5-methylpyridine | C6H7NO | Lacks nitrogen oxide functionality; used in similar syntheses. |

| 3-Hydroxy-2-methylpyridine | C6H7NO | Similar hydroxyl group but different position on pyridine ring. |

| 4-Hydroxy-2-methylpyridine | C6H7NO | Another positional isomer with distinct properties and potential applications. |

特性

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5-2-3-6(8)4-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFESWJXQFMZDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-00-9 | |

| Record name | 3-Pyridinol, 6-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC115196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。